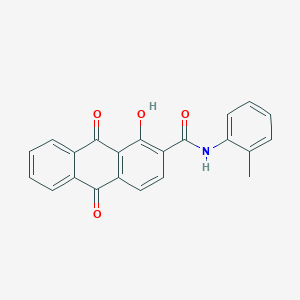
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been growing interest in the potential of HDAC inhibitors as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves inhibition of HDAC enzymes. 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can increase the acetylation of histones, leading to the activation of gene transcription.
Biochemical and physiological effects:
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects, with the ability to reduce the production of inflammatory cytokines. It has also been investigated for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, due to its ability to improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a research tool is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in gene regulation and disease pathology. However, one limitation is that it can also inhibit other enzymes, which can lead to off-target effects. Careful experimental design and controls are therefore necessary to ensure that any observed effects are due to HDAC inhibition specifically.
将来の方向性
There are many potential future directions for research on 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more specific HDAC inhibitors, which could potentially have fewer off-target effects. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound, and how these effects can be harnessed for therapeutic purposes.
合成法
The synthesis of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves a series of chemical reactions. The starting material is anthracene-9,10-dione, which is first reacted with methylamine to form the intermediate 2-methylaminoanthracene-9,10-dione. This intermediate is then reacted with 2-bromoacetophenone to form the final product.
科学的研究の応用
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, with the ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, due to its ability to enhance memory and cognitive function.
特性
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-12-6-2-5-9-17(12)23-22(27)16-11-10-15-18(21(16)26)20(25)14-8-4-3-7-13(14)19(15)24/h2-11,26H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFJVLOAAFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)

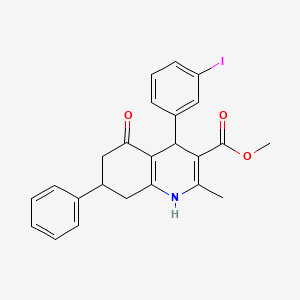
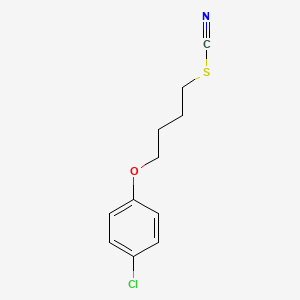
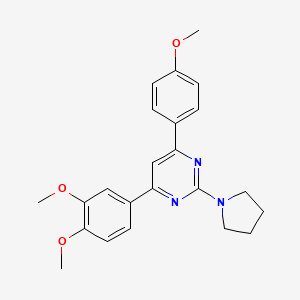
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
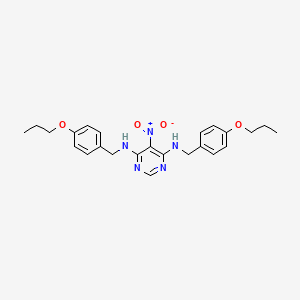
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)